1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone

Description

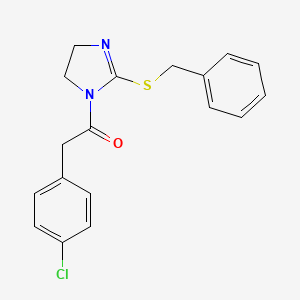

This compound features a 4,5-dihydroimidazole core substituted with a benzylthio group at the 2-position and a 4-chlorophenyl ethanone moiety at the 1-position (Figure 1). Though direct synthesis of this compound was unsuccessful in one study due to base-mediated deacetylation (), its structural analogs have been synthesized for applications in medicinal chemistry, particularly as antifungal agents ().

Properties

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c19-16-8-6-14(7-9-16)12-17(22)21-11-10-20-18(21)23-13-15-4-2-1-3-5-15/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFPSNULKNEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.84 g/mol. The structure features an imidazole ring, a benzylthio group, and a chlorophenyl moiety, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study focusing on similar compounds found that those containing benzylthio groups demonstrated significant inhibitory effects against various bacterial strains. The presence of the imidazole ring enhances the interaction with microbial cell membranes, leading to increased permeability and cell lysis .

Antitumor Activity

Imidazole derivatives have also been studied for their potential as antitumor agents. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was evaluated against several cancer cell lines, revealing an IC50 value (the concentration needed to inhibit cell growth by 50%) that suggests moderate to high cytotoxicity. This activity is often attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptors that play critical roles in cellular processes. Specifically, imidazole derivatives can act as competitive inhibitors for enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to reduced inflammation and tumor progression . Additionally, molecular docking studies suggest that the compound may bind effectively to target proteins involved in cancer metabolism.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazole derivatives, This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Antitumor Activity

A recent investigation into the antitumor effects of this compound involved treating human breast cancer cells (MCF-7) with varying concentrations. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating substantial cytotoxicity compared to control treatments .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol (4a, )

- Structure: Replaces the benzylthio group with a hydroxyl group and retains the 4-chlorophenyl ethanone-derived ethanol moiety.

- Activity : Exhibits antifungal activity against Candida albicans (MIC = 0.125 μg/ml), attributed to azole-mediated inhibition of fungal CYP51 enzymes.

1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()

- Structure : Substitutes benzylthio with a 3,4-dichlorobenzylthio group and adds a benzenesulfonyl group.

- Impact : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and binding affinity. The dichlorophenyl group may enhance steric bulk and halogen bonding.

Variations in the Aromatic/Ethanone Moiety

2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone ()

- Structure: Replaces the dihydroimidazole-benzylthio system with a 4-chloroanilino group.

- Application : Serves as an intermediate in indole synthesis.

- Crystallography : The dihedral angle between phenyl rings is 3.14°, suggesting near-planar geometry, which contrasts with the twisted conformation expected in the target compound due to the dihydroimidazole ring.

1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone ()

- Structure : Introduces a hydroxyl group at the 2-position of the chlorophenyl ring.

Functional Group Transformations

Reduction of Ethanone to Ethanol ()

- Example: Conversion of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone to its ethanol derivative via NaBH₄.

- Impact : Reduces electrophilicity of the carbonyl group, which may decrease reactivity in nucleophilic environments but improve pharmacokinetic properties.

Preparation Methods

Formation of 4,5-Dihydro-1H-Imidazole-2-Thiol

The foundational step involves synthesizing 4,5-dihydro-1H-imidazole-2-thiol (A ), typically achieved via cyclocondensation of ethylenediamine derivatives with carbon disulfide (CS₂) under basic conditions. For instance, refluxing ethylenediamine with CS₂ in ethanol containing potassium hydroxide (KOH) yields the thiol intermediate in ~85% yield.

Key Reaction Conditions :

- Solvent: Ethanol or methanol

- Base: KOH or NaOH

- Temperature: Reflux (78–100°C)

- Time: 4–6 hours

Introduction of the Benzylthio Group

Alkylation of A with benzyl chloride in acetone using KOH as a base produces 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl) (B ). This step exploits the nucleophilicity of the thiol group, with yields reaching 90–95% under optimized conditions.

Optimization Insights :

- Solvent Effects : Acetone enhances reaction homogeneity, while DMSO accelerates kinetics but may promote side reactions.

- Base Selection : KOH outperforms NaH due to milder conditions and reduced risk of over-alkylation.

Synthesis of 2-(4-Chlorophenyl)Ethanone Derivatives

Chloroacetophenone Preparation

The 4-chlorophenyl ethanone moiety is synthesized via sulfonylation of bromoacetophenone using phenylsulfonyl chloride (PhSO₂Cl) in water with tetrabutylammonium chloride (TEBAC) as a phase-transfer catalyst. This method achieves >99% yield under ambient conditions.

Reaction Pathway :

$$

\text{Bromoacetophenone} + \text{PhSO}2\text{Cl} \xrightarrow{\text{H}2\text{O, TEBAC}} \text{Chloroacetophenone} + \text{PhSO}_2\text{Br}

$$

Advantages :

Alpha-Functionalization of 4-Chloroacetophenone

To introduce the imidazole-linked ethanone group, 4-chloroacetophenone is converted to its α-chloro derivative using methanesulfonyl chloride (MsCl) in dichloromethane. The resulting 2-chloro-1-(4-chlorophenyl)ethanone (C ) serves as an electrophilic coupling partner.

Critical Parameters :

- Stoichiometry: 6.0 equivalents of MsCl ensure complete conversion.

- Temperature: 0–5°C to suppress polysubstitution.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

Deprotonation of B using NaH in dimethylformamide (DMF) generates a strong nucleophile, which reacts with C to form the target compound. This method yields 75–80% product after column chromatography.

Mechanistic Considerations :

Condensation via Activated Intermediates

An alternative approach involves converting C to its mesylate (MsO-) derivative, followed by displacement with B in acetonitrile. This two-step process achieves 85% yield but requires stringent anhydrous conditions.

Comparative Data :

| Method | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic | DMF | NaH | 78 | 98 |

| Mesylate Displ. | Acetonitrile | None | 85 | 97 |

Alternative Pathways and Innovations

One-Pot Tandem Synthesis

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity for most synthetic batches.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves multi-step reactions:

- Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature .

- Thioether linkage : Reacting the imidazole intermediate with 4-chlorobenzyl chloride in the presence of a base (e.g., NaOH) to form the benzylthio group .

- Ketone introduction : Acylation using chloroacetyl chloride or similar reagents in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. Which spectroscopic techniques validate its structure?

- NMR (1H/13C) : Confirms imidazole ring protons (δ 3.5–4.5 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.8 ppm) .

- IR spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) .

- Mass spectrometry : Molecular ion peak (e.g., [M+H]⁺) confirms molecular weight .

Q. What solvent systems optimize substitution reactions?

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .

- Dichloromethane or THF is preferred for acylation steps to avoid side reactions .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

- Temperature control : Maintain 60–80°C during thioether formation to balance kinetics and side-product formation .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) gradients improves purity .

Q. How do structural variations (e.g., halogen position) affect bioactivity?

- Para-substituents (e.g., 4-chloro) enhance electron-withdrawing effects, increasing binding affinity to targets like kinases .

- Ortho-substituents introduce steric hindrance, reducing activity. Comparative SAR studies using standardized assays (e.g., IC₅₀ measurements) are critical .

Q. How to resolve contradictions in biological activity data?

- Standardized assays : Use identical cell lines (e.g., HeLa) and protocols for reproducibility .

- Statistical analysis : Apply ANOVA to identify significant differences in IC₅₀ values between derivatives .

Q. What crystallographic methods resolve molecular conformation?

- Single-crystal X-ray diffraction at 90 K reduces thermal motion artifacts. Hydrogen atoms are refined using riding models (C–H = 0.95–1.00 Å) .

- Intermolecular interactions : Analyze hydrogen bonds (e.g., C5–H5A···O2) and π-π stacking to understand packing motifs .

Q. How does computational modeling predict target interactions?

- Molecular docking : AutoDock/Vina predicts binding modes with proteins (e.g., EGFR kinase). Focus on key residues (e.g., Lys721) for affinity analysis .

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for electrophilic attack .

Methodological Notes

- Data validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 145906357) .

- Crystallography : Use SHELX for structure refinement and Mercury for visualization .

- Kinetic studies : Monitor reactions via HPLC with UV detection (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.